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Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4-Methyl-3-hepten-2-one (IUPAC name: (E)-4-methylhept-3-en-2-one;

CAS No: 22319-25-1).[1] Due to the limited availability of public experimental spectra, this

document presents a combination of data reported in public databases and predicted values

based on the molecular structure. The guide is intended to assist researchers in the

identification and characterization of this compound.
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Property Value Source

Molecular Formula C₈H₁₄O [1][2]

Molecular Weight 126.20 g/mol [1]

Structure (E)-4-methylhept-3-en-2-one [1]

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Methyl-3-
hepten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 4-Methyl-3-hepten-2-one is not readily available in public

databases. The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental

values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CH₃) 2.1 - 2.3 s -

H-3 6.0 - 6.2 s -

H-5 (CH₂) 2.0 - 2.2 q ~7.5

H-6 (CH₂) 1.4 - 1.6 sextet ~7.5

H-7 (CH₃) 0.9 - 1.0 t ~7.5

4-CH₃ 1.8 - 2.0 s -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

C-1 (CH₃) 25 - 30

C-2 (C=O) 195 - 205

C-3 120 - 125

C-4 155 - 165

C-5 (CH₂) 30 - 35

C-6 (CH₂) 20 - 25

C-7 (CH₃) 10 - 15

4-CH₃ 15 - 20

Mass Spectrometry (MS)
Mass spectrometry data for 4-Methyl-3-hepten-2-one is available through GC-MS analysis.[1]

Table 3: Mass Spectrometry Data
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m/z Relative Intensity Proposed Fragment

126 [M]⁺ Molecular Ion

111 High [M-CH₃]⁺

97 Moderate [M-C₂H₅]⁺

83 Moderate [M-C₃H₇]⁺

69 High [C₅H₉]⁺

55 Moderate [C₄H₇]⁺

43 Base Peak [CH₃CO]⁺

Infrared (IR) Spectroscopy
Vapor phase IR spectroscopy data for 4-Methyl-3-hepten-2-one is available.[1]

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~2870 Strong C-H stretch (alkane)

~1670 Strong
C=O stretch (α,β-unsaturated

ketone)

~1620 Medium C=C stretch

~1450 Medium C-H bend (alkane)

~1360 Medium C-H bend (alkane)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Methyl-3-hepten-2-one would be prepared by dissolving approximately 5-10

mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm

NMR tube. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a

field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 4-Methyl-3-hepten-2-one in a volatile organic solvent (e.g.,

dichloromethane or hexane) would be injected into a gas chromatograph equipped with a mass

spectrometer detector. The GC would be fitted with a suitable capillary column (e.g., a nonpolar

DB-5 or similar). The oven temperature would be programmed to ramp from a low initial

temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the

compound from any impurities. The mass spectrometer would be operated in electron

ionization (EI) mode at 70 eV, scanning a mass range of, for example, m/z 40-300.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
A small drop of neat liquid 4-Methyl-3-hepten-2-one would be placed directly onto the crystal

of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of, for example,

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal would be recorded prior to the sample analysis and automatically subtracted from the

sample spectrum.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 4-Methyl-3-hepten-2-one.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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